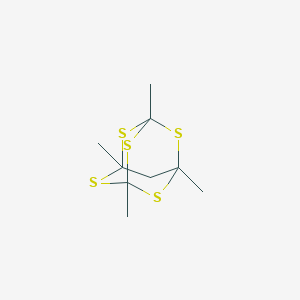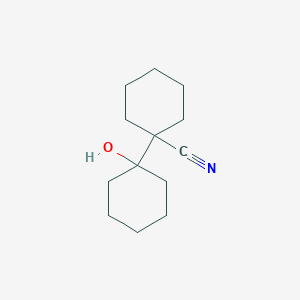
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- is a sulfur-containing compound that has gained attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- is not fully understood. However, studies have shown that it can interact with various biological molecules such as proteins and DNA. It has been suggested that this compound may inhibit the activity of certain enzymes and disrupt cellular processes, leading to its potential anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that 2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress in cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- in lab experiments is its unique properties, such as its high thermal stability and solubility in organic solvents. However, its high toxicity and potential for oxidation can be a limitation and require careful handling.
Zukünftige Richtungen
There are several future directions for the study of 2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl-. One direction is the development of new materials and catalysts using this compound as a building block. Another direction is the further investigation of its potential anti-cancer properties and drug delivery applications. Additionally, more research is needed to fully understand the mechanism of action and biochemical effects of this compound.
In conclusion, 2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- is a sulfur-containing compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound and its applications.
Synthesemethoden
The synthesis of 2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- is a multi-step process that involves the reaction of adamantane with sulfur and methyl iodide. The resulting product is then purified using various techniques such as column chromatography and recrystallization. This compound can also be synthesized through the reaction of 1,3,5,7-tetramethyladamantane with sulfur dichloride.
Wissenschaftliche Forschungsanwendungen
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- has been studied for its potential applications in various fields such as catalysis, material science, and biomedicine. In the field of catalysis, this compound has been shown to be an effective catalyst for the synthesis of various organic compounds. In material science, it has been used as a building block for the synthesis of new materials with unique properties. In biomedicine, this compound has shown potential as an anti-cancer agent and as a drug delivery system.
Eigenschaften
CAS-Nummer |
17443-92-4 |
|---|---|
Molekularformel |
C9H14S5 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
1,3,5,7-tetramethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H14S5/c1-6-5-7(2)12-8(3,10-6)14-9(4,11-6)13-7/h5H2,1-4H3 |
InChI-Schlüssel |
GHUVZIXBZBYJNI-UHFFFAOYSA-N |
SMILES |
CC12CC3(SC(S1)(SC(S2)(S3)C)C)C |
Kanonische SMILES |
CC12CC3(SC(S1)(SC(S2)(S3)C)C)C |
Synonyme |
1,3,5,7-Tetramethyl-2,4,6,8,9-pentathiaadamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)










